molecular formula C16H24Cl2O B14078808 2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one

2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14078808
M. Wt: 303.3 g/mol
InChI Key: LJEFTNVYDZZYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclohexadienone, characterized by the presence of tert-butyl groups and a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-Di-tert-butyl-4-methylphenol with dichloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food additive.

    2,6-Di-tert-butyl-4-methylpyridine: Used as a non-nucleophilic base in organic synthesis.

Properties

Molecular Formula

C16H24Cl2O

Molecular Weight

303.3 g/mol

IUPAC Name

2,6-ditert-butyl-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C16H24Cl2O/c1-14(2,3)10-8-16(7,13(17)18)9-11(12(10)19)15(4,5)6/h8-9,13H,1-7H3

InChI Key

LJEFTNVYDZZYTA-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.